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Compound of Interest

Compound Name: 3-Oxotetrahydrofuran

Cat. No.: B156105

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
oxotetrahydrofuran (also known as dihydro-3(2H)-furanone), a key intermediate in the
synthesis of various pharmaceutical compounds. This document outlines predicted and typical
spectroscopic values, detailed experimental protocols for acquiring Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and a generalized
workflow for spectroscopic analysis.

Spectroscopic Data of 3-Oxotetrahydrofuran

The following tables summarize the expected spectroscopic data for 3-oxotetrahydrofuran
based on the analysis of its functional groups—a five-membered cyclic ketone and an ether.

Table 1: Predicted *H NMR Spectroscopic Data for 3-Oxotetrahydrofuran

Chemical Shift (8)

Multiplicity Number of Protons  Assignment
ppm
~4.0-4.2 Triplet 2H -O-CHz- (C5)
~3.8-4.0 Singlet 2H -O-CH2-C=0 (C2)
~26-28 Triplet 2H -CH2-C=0 (C4)
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Table 2: Predicted 3C NMR Spectroscopic Data for 3-Oxotetrahydrofuran

Chemical Shift (8) ppm Assignment

~ 205 - 220 C=0(C3)
~70-80 -O-CH2-C=0 (C2)
~65-75 -O-CH2- (C5)
~35-45 -CH2-C=0 (C4)

Table 3: Predicted IR Absorption Data for 3-Oxotetrahydrofuran

Functional Group

Wavenumber (cm~2) Intensity .
Assignment
C=0 stretch (five-membered
~ 1750 Strong )
ring ketone)[1][2]
~ 2850 - 3000 Medium C-H stretch (alkane)
~1050 - 1150 Strong C-O stretch (ether)

Table 4: Predicted Mass Spectrometry Data for 3-Oxotetrahydrofuran (Electron lonization)
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Predicted Relative .
m/z Assignment
Abundance

86 Moderate Molecular lon [M]*

] [M - COJ* (loss of carbon
58 High

monoxide)
) [M - CH20]* (loss of
56 High
formaldehyde)
] [C2H20]* (ketene radical
42 High .
cation)
CO]J* or [C2Ha]* (ethylene
08 High [COJ* or [C2Ha]* (ethy

from ring fragmentation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

Weigh approximately 10-20 mg of neat 3-oxotetrahydrofuran for *H NMR (25-50 mg for 13C
NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely to prevent solvent evaporation.

2.1.2 Data Acquisition

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.
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e Acquire the *H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation
delay of 1-2 seconds, and 8-16 scans.

e Acquire the proton-decoupled 3C NMR spectrum. Due to the lower natural abundance of
13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary to achieve a good signal-to-noise ratio.

2.2 Infrared (IR) Spectroscopy
2.2.1 Sample Preparation (Neat Liquid)

o Place one drop of 3-oxotetrahydrofuran onto the surface of a clean, dry salt plate (e.qg.,
NaCl or KBr).[3]

o Carefully place a second salt plate on top of the first to create a thin liquid film between the
plates.[3]

2.2.2 Data Acquisition

Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality
spectrum.

Process the spectrum to display absorbance or transmittance as a function of wavenumber.
2.3 Mass Spectrometry (MS)
2.3.1 Sample Preparation

o Prepare a dilute solution of 3-oxotetrahydrofuran (approximately 1 mg/mL) in a volatile
organic solvent such as methanol or acetonitrile.

 Further dilute this stock solution to a final concentration of approximately 10-100 pg/mL.

2.3.2 Data Acquisition (Electron lonization - EI)
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 Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-
MS) or a direct insertion probe.

e The sample is vaporized and then bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.[4]

e The resulting ions are accelerated into the mass analyzer, where they are separated based
on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical sample.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b156105#3-oxotetrahydrofuran-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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